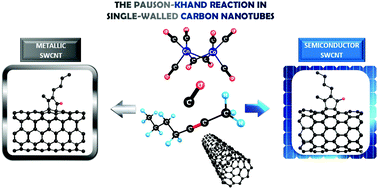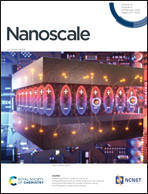Regioselectivity of the Pauson–Khand reaction in single-walled carbon nanotubes†
Nanoscale Pub Date: 2018-07-25 DOI: 10.1039/C8NR03480J
Abstract
Chemical functionalization of nanotubes, in which their properties can be combined with those of other classes of materials, is fundamental to improve the physicochemical properties of nanotubes for potential technological applications. In this work, we theoretically and experimentally examine the Pauson–Khand reaction (PKR) on zig-zag, armchair, and chiral single-walled carbon nanotubes (SWCNTs). Our benchmarked density functional theory (DFT) calculations show that an alternative pathway to the widely accepted Magnus reaction pathway has significantly lower energy barriers, thus suggesting the use of this alternative pathway to predict whether a PKR on SWCNTs is favored or hampered. Accessible energy barriers of up to 16 kcal mol−1 are estimated and our results suggest that semiconducting SWCNTs react faster than metallic ones, although both types can be functionalized. Guided by our theoretical predictions, cyclopentenones are successfully attached to SWCNTs by heating and are, subsequently, characterized in the laboratory.

Recommended Literature
- [1] Pyramidal light trapping and hydrogen passivation for high-efficiency heteroepitaxial (100) crystal silicon solar cells†
- [2] Investigation of facet effects on the catalytic activity of Cu2O nanocrystals for efficient regioselective synthesis of 3,5-disubstituted isoxazoles†
- [3] A modular synthesis approach to multinuclear heterometallic oxo clusters in polyoxometalates†
- [4] Azide and trans-cyclooctene dUTPs: incorporation into DNA probes and fluorescent click-labelling†
- [5] Robust thin-film fluorescence thermometry for prolonged measurements in microfluidic devices†
- [6] The spatial organization of trace silver atoms on a DNA template
- [7] Weakly bound PTCDI and PTCDA dimers studied by using MP2 and DFT methods with dispersion correction†
- [8] Back cover
- [9] An ultra-flexible plasmonic metamaterial film for efficient omnidirectional and broadband optical absorption†
- [10] Micro-quantitative analysis by the zone-strip technique










